

Application Note & Protocol: Quantitative Analysis of Fluralaner in Plasma Samples

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Compound of Interest

Compound Name: Fluralaner-13C2,15N,d3

Cat. No.: B12414883

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class of compounds. It is effective against fleas and ticks in veterinary medicine. Understanding the pharmacokinetic profile of Fluralaner is crucial for optimizing dosage regimens and ensuring its efficacy and safety. This document provides a detailed protocol for the quantitative analysis of Fluralaner in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for this purpose. The protocols and data presented are compiled from various validated studies.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of Fluralaner in plasma across different species and administration routes, as well as the typical validation parameters for the analytical methods.

Table 1: Pharmacokinetic Parameters of Fluralaner in Plasma

Species	Administration Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (days)	Terminal Half-life (days)	Reference
Dog	Oral	12.5	727 (approx.)	1	12-15	[1][2]
Dog	Oral	25	1500 (approx.)	1	12-15	[1][2]
Dog	Oral	50	2500 (approx.)	1	12-15	[1][2]
Dog	Intravenous	12.5	N/A	N/A	15	[1][2]
Dog	Topical	25	727	7-63 (plateau)	17-21	[3][4]
Cat	Topical	20	757	3-21	N/A	[4]
Horse	Oral	10	162.1 ± 21.6	0.42 ± 0.14	6.03 ± 3.87	[5]
Horse	Oral	25	403.3 ± 129.5	0.64 ± 0.29	3.02 ± 0.25	[5]
Chicken	Oral (drinking water)	0.5 (twice)	560	1 (after first dose)	N/A	[6]

Note: Cmax and Tmax values can vary depending on factors such as fed/fasted state. For instance, in dogs, administration with food can increase Cmax and AUC by a factor of 2.1 to 2.5.[7]

Table 2: Analytical Method Validation Parameters

Parameter	Typical Range/Value	Reference
Linearity Range	10.0 to 2500 ng/mL	[1] [8] [9]
Lower Limit of Quantification (LLOQ)	5 - 10 ng/mL	[1] [7] [8] [9]
Accuracy	91% - 110%	[5]
Precision (%RSD)	< 15%	[5] [10]
Recovery	~100%	[10]

Experimental Protocols

A common and effective method for the quantitative analysis of Fluralaner in plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Plasma Sample Preparation: Protein Precipitation

This is a rapid and straightforward method for extracting Fluralaner from plasma samples.[\[1\]](#)[\[8\]](#)
[\[11\]](#)

Materials:

- Plasma samples
- Acetonitrile (ACN), HPLC grade
- 0.1% Formic acid in water
- Vortex mixer
- Centrifuge
- Micropipettes
- Sample vials

Protocol:

- Allow frozen plasma samples to thaw at room temperature.
- Vortex the plasma sample to ensure homogeneity.
- In a microcentrifuge tube, add 200 μ L of plasma.
- Add 600 μ L of acetonitrile to the plasma sample (a 1:3 ratio of plasma to ACN).
- Vortex the mixture vigorously for 1 minute to precipitate the proteins.
- Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Carefully collect the supernatant.
- Dilute the supernatant with 0.1% formic acid in water as needed to fall within the calibration curve range.
- Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical instrument conditions for the analysis of Fluralaner.

Table 3: LC-MS/MS Instrument Conditions

Parameter	Condition
Liquid Chromatography	
HPLC System	Agilent, Shimadzu, Waters, or equivalent
Column	Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile or Methanol
Gradient	Isocratic or gradient elution depending on the method (e.g., 70:30 v/v ACN:0.1% Formic Acid)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	40°C
Mass Spectrometry	
Mass Spectrometer	Triple quadrupole mass spectrometer (e.g., Xevo TQD)
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive mode
Monitored Transitions (MRM)	Specific precursor and product ions for Fluralaner and internal standard
Capillary Voltage	1.50 kV
Cone Voltage	32 V
Desolvation Temperature	500°C

Note: The specific MRM transitions for Fluralaner should be optimized on the instrument being used.

Method Validation

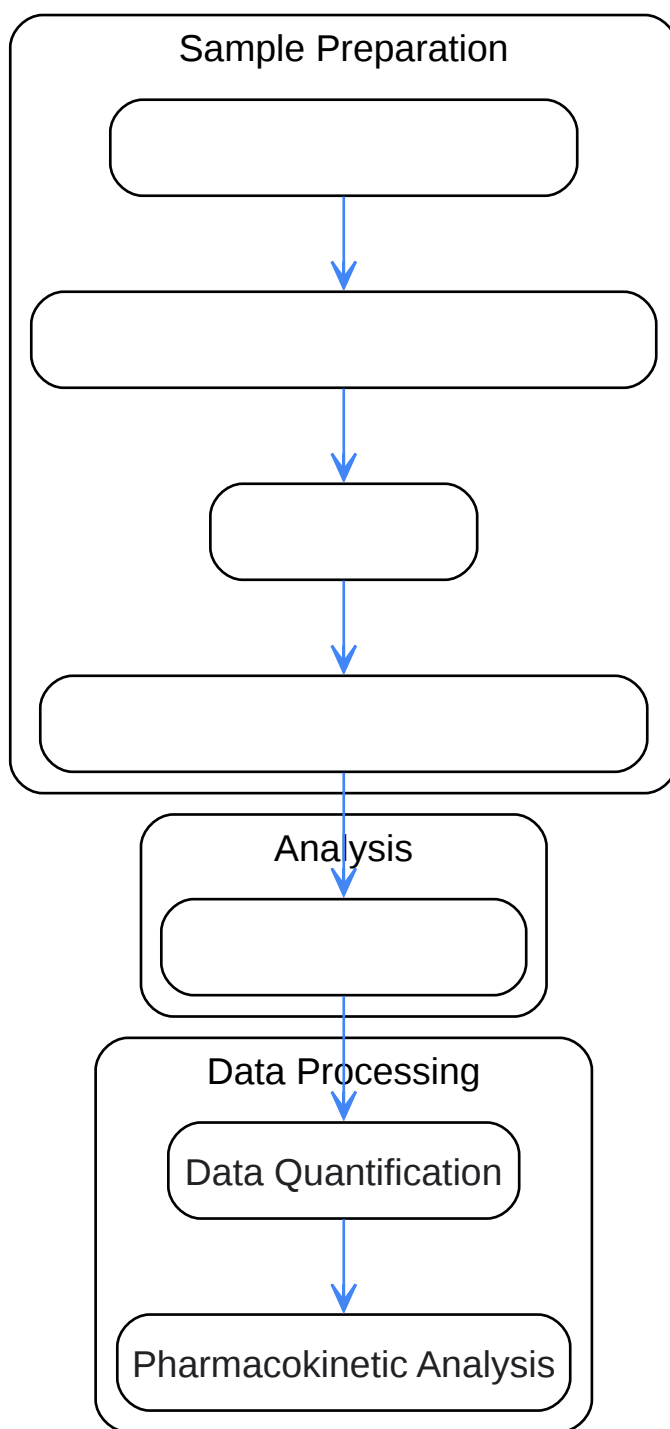
The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

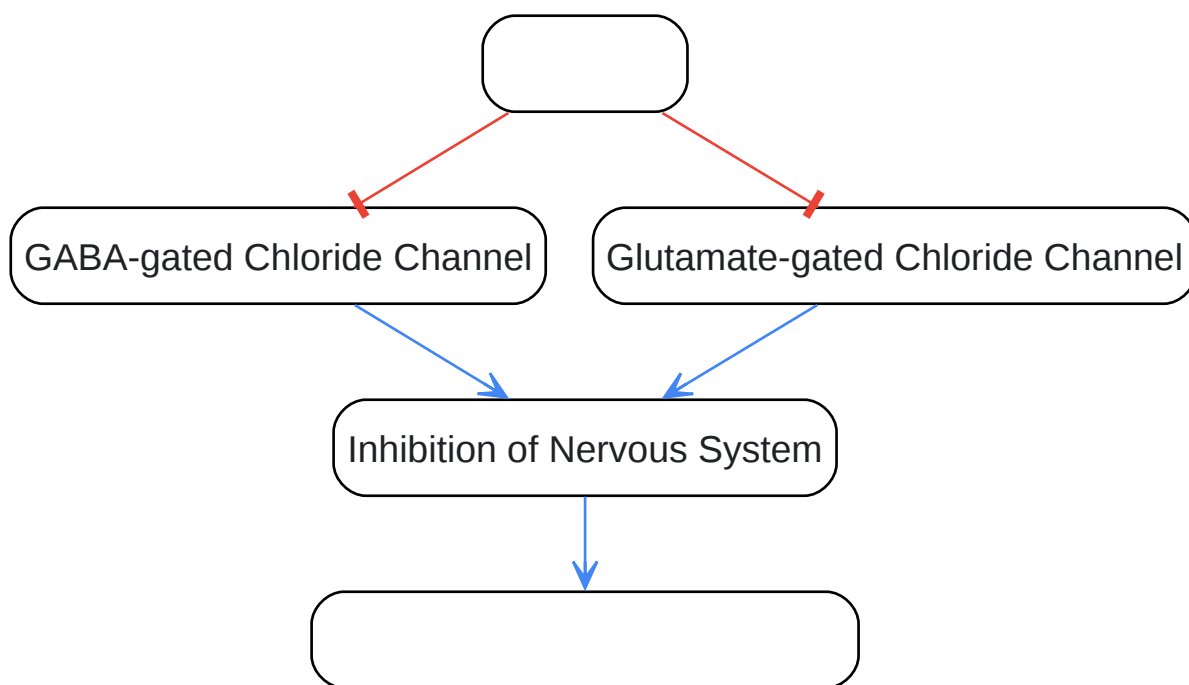
- **Linearity and Range:** Typically assessed by analyzing calibration standards at multiple concentration levels.
- **Accuracy and Precision:** Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates.
- **Selectivity and Specificity:** Assessed by analyzing blank plasma from multiple sources to check for interferences.
- **Matrix Effect:** Evaluated to ensure that components of the plasma matrix do not suppress or enhance the ionization of Fluralaner.
- **Stability:** The stability of Fluralaner in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be evaluated.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Fluralaner in plasma samples.





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